BenchChemオンラインストアへようこそ!

3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Lipophilicity Physicochemical property Scaffold selection

3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one (CAS 74983-04-3) is a 3,4-dihydro-pyrido[2,3-b]pyrazin-2-one heterocycle with molecular formula C8H9N3O and molecular weight 163.18 g/mol. The compound features a fused pyridine-pyrazinone bicyclic core bearing a methyl substituent at the 3-position and a lactam carbonyl at position 2, with a computed LogP of 1.11 indicative of moderate lipophilicity.

Molecular Formula C8H9N3O
Molecular Weight 163.18
CAS No. 74983-04-3
Cat. No. B2761013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one
CAS74983-04-3
Molecular FormulaC8H9N3O
Molecular Weight163.18
Structural Identifiers
SMILESCC1C(=O)NC2=C(N1)N=CC=C2
InChIInChI=1S/C8H9N3O/c1-5-8(12)11-6-3-2-4-9-7(6)10-5/h2-5H,1H3,(H,9,10)(H,11,12)
InChIKeyRJOLRYKVHJWYEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one (CAS 74983-04-3): Core Scaffold Identity and Procurement Baseline


3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one (CAS 74983-04-3) is a 3,4-dihydro-pyrido[2,3-b]pyrazin-2-one heterocycle with molecular formula C8H9N3O and molecular weight 163.18 g/mol . The compound features a fused pyridine-pyrazinone bicyclic core bearing a methyl substituent at the 3-position and a lactam carbonyl at position 2, with a computed LogP of 1.11 indicative of moderate lipophilicity . It is commercially supplied as a versatile small-molecule scaffold at a minimum purity specification of 95% . The 3,4-dihydro oxidation state distinguishes this compound from its fully aromatic 3-methyl-pyrido[2,3-b]pyrazin-2-one counterpart (CAS 128102-81-8), and this structural feature has implications for synthetic derivatization strategies and physicochemical property profiles relevant to medicinal chemistry campaigns [1].

Why In-Class Pyrido[2,3-b]pyrazinones Cannot Automatically Substitute for CAS 74983-04-3


Within the pyrido[2,3-b]pyrazin-2-one chemotype, the specific 3-methyl-3,4-dihydro substitution pattern governs both physicochemical properties and synthetic derivatization potential in ways that are not interchangeable with close analogs. The 3,4-dihydro oxidation state imparts a higher computed LogP (1.11) compared to the fully aromatic 3-methyl-pyrido[2,3-b]pyrazin-2-one (LogP ~0.63), altering solubility and membrane permeability profiles . Furthermore, the regioselective Hinsberg condensation route used to access this scaffold produces specific regioisomers (2-methyl vs. 3-methyl pyridopyrazinones) that display markedly different biological activities [1]. A procurement decision that treats all pyrido[2,3-b]pyrazinones as functionally equivalent risks introducing an isomer with divergent reactivity at key diversification handles (e.g., the lactam NH and C-3 position), compromising downstream SAR consistency. The quantitative evidence below establishes where CAS 74983-04-3 occupies a distinct property space relative to its nearest structural neighbors.

Quantitative Differentiation Evidence for 3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one (CAS 74983-04-3) vs. Closest Analogs


Lipophilicity (Computed LogP) Head-to-Head: 3-Methyl-3,4-dihydro vs. 3-Ethyl-3,4-dihydro vs. Fully Aromatic 3-Methyl Analog

The 3-methyl-3,4-dihydro-pyrido[2,3-b]pyrazin-2-one (CAS 74983-04-3) exhibits a computed LogP of 1.11, which is 0.11 log units lower than its 3-ethyl homolog (CAS 1315365-27-5; LogP 1.22) and 0.48 log units higher than its fully aromatic 3-methyl counterpart (CAS 128102-81-8; LogP 0.63) [1]. The ~0.5 log unit increase in lipophilicity relative to the fully aromatic form is consistent with the partial saturation of the pyrazine ring, which reduces hydrogen-bond acceptor character and polar surface area. This intermediate lipophilicity positions CAS 74983-04-3 as a scaffold with balanced predicted membrane permeability relative to both the more lipophilic ethyl analog and the less lipophilic aromatic analog, a critical consideration in CNS-targeted or cell-permeable probe design.

Lipophilicity Physicochemical property Scaffold selection

Regioselective Synthesis Yield: Hinsberg Reaction Specificity for 3-Methyl vs. 2-Methyl Pyridopyrazinone Isomers

The Hinsberg condensation of 2,3-diaminopyridine with pyruvic acid or ethyl pyruvate produces two possible regioisomers: 2-methyl-pyrido[2,3-b]pyrazin-3(4H)-one (3a) and 3-methyl-pyrido[2,3-b]pyrazin-2(1H)-one (the scaffold corresponding to CAS 74983-04-3). Abasolo et al. (1990) reported that this reaction proceeds with >90% yield under optimized room-temperature conditions in anhydrous methanol or chloroform, and that the regiochemical outcome can be controlled through solvent polarity and reaction temperature [1]. The two regioisomers are structurally distinct and cannot be used interchangeably: the 2-methyl isomer places the methyl group adjacent to the lactam carbonyl, whereas the 3-methyl isomer (target compound) positions the methyl group at the carbon alpha to the lactam NH, resulting in different hydrogen-bond donor/acceptor patterns and distinct points for further synthetic elaboration.

Regioselective synthesis Hinsberg reaction Isomer differentiation

Commercially Specified Purity Benchmark: Minimum 95% Across Multiple Independent Suppliers

CAS 74983-04-3 is offered at a minimum purity specification of 95% by multiple independent commercial suppliers including AKSci (catalog 7227CR), Leyan (catalog 1331462), and CymitQuimica/Biosynth (catalog 3D-ZCA98304), as verified from published vendor technical datasheets . This purity threshold is consistent across vendors and represents a baseline quality standard for research-grade procurement. In contrast, less common analogs such as the 3-ethyl derivative (CAS 1315365-27-5) are listed as discontinued at multiple suppliers, and the fully aromatic 3-methyl analog (CAS 128102-81-8) is available from fewer vendors, potentially creating supply chain risk.

Purity specification Procurement quality Batch consistency

Class-Level Scaffold Validation: 3,4-Dihydro-pyrido[2,3-b]pyrazin-2-one Core as a Privileged Kinase Inhibitor Pharmacophore

The 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one scaffold (the core chemotype of CAS 74983-04-3) has been validated across multiple target classes. Dzierba et al. (2004) reported that members within this series, exemplified by compound 2 (IC50 = 0.70 nM), are highly potent antagonists of the corticotropin-releasing factor-1 (CRF1) receptor, with compound 8w demonstrating efficacy in a rat defensive withdrawal anxiety model, a long half-life, and reasonable oral bioavailability in dog pharmacokinetic studies [1]. Separately, the pyridopyrazinone scaffold has yielded nanomolar PDE5 inhibitors through scaffold repurposing approaches, as well as V600EBRAF kinase inhibitors with IC50 values in the low micromolar range against HCT 116 colon cancer cells [2][3]. The 3-methyl substitution on the 3,4-dihydro core of CAS 74983-04-3 provides a defined starting point for SAR exploration at the C-3 position, where alkyl chain length and branching directly modulate target affinity and selectivity within these established inhibitor pharmacophores.

Kinase inhibitor scaffold CRF1 antagonist PDE5 inhibitor BRAF inhibitor

Diversification-Ready Architecture: Comparative Assessment of Synthetic Handles Across Pyridopyrazinone Regioisomers

CAS 74983-04-3 presents three chemically distinct diversification points: (i) the lactam NH at N-1, amenable to N-alkylation or arylation; (ii) the C-3 methyl group, which can be functionalized via radical halogenation or oxidation; and (iii) the pyridine ring (C-6, C-7, C-8 positions), accessible to electrophilic aromatic substitution or directed metalation. In contrast, the fully aromatic 3-methyl-pyrido[2,3-b]pyrazin-2-one (CAS 128102-81-8) lacks the N-4 NH handle, reducing the number of diversification vectors by one, while the 3-ethyl analog (CAS 1315365-27-5) introduces increased steric bulk at C-3 that may impede certain coupling reactions . The 3,4-dihydro scaffold also permits reductive modifications (catalytic hydrogenation to the piperazine analog) and oxidative modifications (aromatization to the fully conjugated system), providing bidirectional access to distinct chemical space from a single intermediate [1].

Scaffold diversification Synthetic handles Medicinal chemistry

High-Value Application Scenarios for 3-Methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one (CAS 74983-04-3)


Medicinal Chemistry Scaffold Diversification for CNS-Penetrant Kinase Inhibitor Lead Generation

The intermediate LogP of 1.11 positions CAS 74983-04-3 favorably for CNS drug discovery programs where balanced lipophilicity (LogP 1–3) is correlated with optimal brain penetration. As a validated pharmacophore core, the 3,4-dihydro-pyrido[2,3-b]pyrazin-2-one scaffold can be elaborated following established SAR precedents from the CRF1 antagonist series (sub-nanomolar potency achievable) and PDE5/BRAF inhibitor programs [1][2]. The methyl group at C-3 provides a minimal steric footprint for initial SAR, while the 3,4-dihydro oxidation state preserves the N-4 handle for additional diversification not available in the fully aromatic analog, enabling exploration of chemical space inaccessible to purchasing teams who default to the more common aromatic pyridopyrazinone scaffolds.

Parallel Library Synthesis Using Regiochemically Defined Building Block

The >90% synthetic yield achievable via the Hinsberg reaction, combined with the consistent 95% commercial purity specification, supports the use of CAS 74983-04-3 as a bulk intermediate for parallel medicinal chemistry libraries [1][2]. The three diversification vectors (N-1 alkylation, C-3 methyl functionalization, pyridine ring substitution) allow for multi-dimensional library design, while the redox interconversion potential (hydrogenation to piperazine or oxidation to the aromatic form) provides access to structurally distinct daughter scaffolds from a single procurement lot, reducing inventory complexity.

Chemical Biology Probe Development Targeting CRF1 or PDE5 Receptors

The demonstrated activity of elaborated 3,4-dihydro-pyrido[2,3-b]pyrazin-2-one derivatives as CRF1 antagonists (IC50 = 0.70 nM) and PDE5 inhibitors supports the use of CAS 74983-04-3 as a core scaffold for chemical biology probe development [1][2]. The well-characterized regiochemistry of the scaffold ensures that structure-based design hypotheses can be tested with confidence, as the substitution pattern of the parent compound is unambiguously assigned through independent synthetic and spectroscopic verification.

Procurement Risk Mitigation via Multi-Vendor Sourcing Strategy

CAS 74983-04-3 is stocked by at least four independent suppliers (AKSci, Leyan, CymitQuimica/Biosynth, Enamine) at consistent 95% purity, in contrast to the 3-ethyl analog and fully aromatic 3-methyl analog, which have limited or discontinued availability [1][2]. This multi-vendor landscape enables competitive pricing and supply chain resilience for programs transitioning from milligram-scale exploratory chemistry to gram-scale lead optimization, where supply interruptions on single-source scaffolds can delay critical milestones.

Quote Request

Request a Quote for 3-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.